molecular formula C19H19N3O4 B2568369 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896370-53-9

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2568369
CAS No.: 896370-53-9
M. Wt: 353.378
InChI Key: ORGHUUTUJNJRGL-UHFFFAOYSA-N
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Description

Compound Overview: N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS Number: 896370-53-9) is a small molecule with a molecular formula of C19H19N3O4 and a molecular weight of 353.37 g/mol [ ]. This compound features a 5-oxopyrrolidine core, a scaffold recognized in medicinal chemistry for its diverse biological potential and presence in several pharmacologically active agents [ ]. Research Applications and Value: While the specific biological data for this compound is under investigation, its structure provides a compelling template for research. The 5-oxopyrrolidine scaffold is a privileged structure in drug discovery, found in compounds with a wide range of activities, including nootropic, anticonvulsant, and vasodilatory effects [ ]. Furthermore, recent studies highlight that derivatives of 5-oxopyrrolidine have demonstrated promising in vitro anticancer activity against cell lines such as A549 (lung carcinoma) and potent, selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including MRSA [ ]. The integration of the 3-nitrobenzamide group is a significant feature, as nitro-aromatic compounds are known to be important in the development of agents targeting resistant pathogens, with some acting through the inhibition of essential bacterial enzymes like DprE1 in mycobacteria [ ]. Researchers may explore this compound as a key intermediate or precursor in synthesizing novel molecules for oncology and infectious disease research, particularly for targeting resistant phenotypes. Usage and Handling: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-6-7-16(8-13(12)2)21-11-15(10-18(21)23)20-19(24)14-4-3-5-17(9-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGHUUTUJNJRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitrobenzamide moiety is introduced through a nitration reaction, where a benzamide derivative is treated with a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, their purification, and the final coupling reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The nitro group can participate in redox reactions, while the pyrrolidinone ring may interact with protein active sites, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide” can be contextualized by comparing it to analogous compounds (Table 1). Key differences in substituents, molecular weight, and inferred properties are highlighted below.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents on Pyrrolidinone Ring Benzamide Substituent Molecular Weight (g/mol) Notable Features Reference
This compound 3,4-dimethylphenyl 3-nitro 367.40 High lipophilicity (due to methyl groups)
N-[1-(3,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide 3,4-dimethoxyphenyl 4-(piperidinylsulfonyl) Not reported Enhanced solubility (methoxy groups)
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide Thiazolidinone core 3-nitro Not reported 14.19% biological activity (p<0.05)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide Tetrahydrothiophene sulfone 3-nitro + ethyl group Not reported Sulfone group for metabolic stability

Key Observations :

Substituent Effects on Lipophilicity and Solubility :

  • The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 3,4-dimethoxyphenyl analog (higher methyl content vs. polar methoxy groups) . This difference may influence membrane permeability in biological systems.
  • The piperidinylsulfonyl substituent in introduces a polar sulfonyl group, likely improving aqueous solubility relative to the nitrobenzamide derivative.

Biological Activity: The thiazolidinone derivative in exhibits 14.19% activity (p<0.05), suggesting that the nitrobenzamide motif paired with a thiazolidinone scaffold may enhance bioactivity. However, direct comparisons to the target compound are unavailable.

The absence of nitro groups in compounds like N-(2,6-dimethylphenyl)-piperidinecarboxamide underscores the unique reactivity conferred by the nitro substituent in the target molecule.

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrrolidinone and nitrobenzamide moieties, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways.

Case Study : A study demonstrated that nitro-substituted benzamides could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

2. Anti-inflammatory Activity

Nitro compounds are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines like TNF-α and IL-1β, contributing to its therapeutic potential in inflammatory diseases.

Mechanism : The anti-inflammatory action is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production and inflammation .

3. Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. They can undergo reduction to form toxic intermediates that bind to DNA, causing cell death in pathogens.

Example : Similar nitro derivatives have shown efficacy against various bacterial strains by disrupting their DNA synthesis .

Research Findings

Activity Type Mechanism References
AnticancerInduction of apoptosis via ROS ,
Anti-inflammatoryInhibition of iNOS and COX-2
AntimicrobialDNA binding and disruption of synthesis

Q & A

Q. What synthetic methodologies are recommended for preparing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide?

  • Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, including condensation of substituted pyrrolidinone intermediates with nitrobenzamide derivatives. Key steps may include:
  • Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors (e.g., via intramolecular amidation) to generate the 5-oxopyrrolidine ring .
  • Substitution Reactions : Introduction of the 3,4-dimethylphenyl group at the pyrrolidine nitrogen via nucleophilic substitution or coupling reactions .
  • Nitrobenzamide Conjugation : Reaction of 3-nitrobenzoyl chloride with the pyrrolidin-3-amine intermediate under basic conditions (e.g., using triethylamine in anhydrous DCM) .
    Characterization typically employs 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry, with IR spectroscopy verifying carbonyl (C=O) and nitro (NO2_2) functional groups .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify proton environments, such as the pyrrolidinone ring (δ 2.5–3.5 ppm for CH2_2 groups), aromatic protons (δ 6.5–8.5 ppm), and the nitrobenzamide moiety (distinct splitting patterns) .
  • 13C^{13}C-NMR : Confirm carbonyl carbons (δ 170–180 ppm for the pyrrolidinone and amide groups) and aromatic carbons .
  • IR Spectroscopy : Detect C=O stretches (~1650–1750 cm1^{-1}) and NO2_2 symmetric/asymmetric vibrations (~1350–1550 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

Q. What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane or ethanol/water) to slow crystallization.
  • Temperature Gradients : Gradual cooling from saturated solutions promotes ordered crystal lattice formation.
  • Vapor Diffusion : Employ techniques like slow evaporation in a controlled environment to minimize defects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refining atomic coordinates and thermal parameters against high-resolution data. OLEX2 integrates structure solution (via SHELXD) and refinement workflows, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between nitro groups and adjacent molecules) .
  • Twinning Analysis : For twinned crystals, SHELXL’s TWIN/BASF commands correct intensity overlaps .
  • Validation : Check using Rfree_{\text{free}} and CCDC tools to ensure geometric plausibility .

Q. How should researchers address discrepancies in elemental analysis or spectroscopic data during synthesis?

  • Methodological Answer :
  • Purity Assessment : Re-crystallize or chromatograph (e.g., flash column) to remove byproducts.
  • Isotopic Abundance Checks : Use HRMS to confirm molecular formulae if elemental analysis deviates (e.g., due to solvent retention) .
  • Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in amide bonds) causing split peaks .

Q. What experimental designs evaluate the biological activity of this compound against related analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with variations in the nitro position or dimethylphenyl substituents. Test in standardized assays (e.g., enzyme inhibition, cytotoxicity) .
  • Dose-Response Curves : Use HEK cell lines (as in ) to compare IC50_{50} values and selectivity indices.
  • Molecular Docking : Align crystallographic data with target protein structures (e.g., viral proteases) to predict binding modes .

Q. How can contradictory biological activity data across studies be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., plaque reduction vs. cell viability assays) .
  • Control Standardization : Ensure consistent use of DMSO concentrations (e.g., reports 10% DMSO cytotoxicity) and positive controls.
  • Statistical Robustness : Apply ANOVA or non-parametric tests to assess significance across replicates .

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